Triisopropanolamine

Description

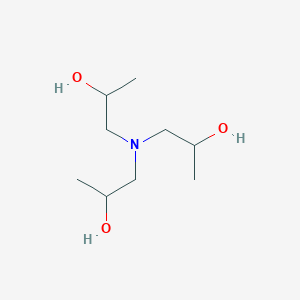

Structure

3D Structure

Properties

IUPAC Name |

1-[bis(2-hydroxypropyl)amino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO3/c1-7(11)4-10(5-8(2)12)6-9(3)13/h7-9,11-13H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLINHMUFWFWBMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(CC(C)O)CC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO3, Array | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0592 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58901-12-5 (hydrochloride), 67952-34-5 (citrate), 221281-21-6 (dimethylolpropionate salt/solvate) | |

| Record name | Tris(2-hydroxypropyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5021415 | |

| Record name | Triisopropanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triisopropanolamine is a white solid with slight odor of ammonia. Denser than water., Liquid; Pellets or Large Crystals, Liquid, White hygroscopic solid; [ICSC] Mild ammoniacal odor; [CAMEO] White waxy solid; [MSDSonline], WHITE HYGROSCOPIC CRYSTALS. | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanol, 1,1',1''-nitrilotris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triisopropanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7594 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0592 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

581 °F at 760 mmHg (NTP, 1992), 306 °C, 305 °C | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0592 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

320 °F (NTP, 1992), 320 °F (160 °C) (Open cup), 160 °C o.c. | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0592 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble (NTP, 1992), Soluble in ethanol; slightly soluble in chloroform, Soluble in oxygenated and aromatic solvents, Solubility at 25 °C, g/100g: acetone, 450; methanol, >500; ethanol, 365; water, >500, In water, >1000 g/L at 25 °C, Solubility in water, g/100ml at 20 °C: 83 (good) | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0592 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.02 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0 at 20 °C/4 °C, Density: 0.99 kg/L at 25 °C, 1.0 g/cm³ | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0592 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.6 | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0592 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 0.01 mmHg at 68 °F (NTP, 1992), 0.0000186 [mmHg], 9.75X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triisopropanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7594 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0592 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Crystalline, white solid, Solid at 25 °C | |

CAS No. |

122-20-3 | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triisopropanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2-hydroxypropyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triisopropanolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1,1',1''-nitrilotris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triisopropanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1',1''-nitrilotripropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9EN9DLM98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0592 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

113 °F (NTP, 1992), 45 °C | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0592 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Triisopropanolamine (TIPA) in Industrial Applications

Audience: Researchers, materials scientists, and chemical industry professionals.

Disclaimer: The vast majority of scientific literature on the mechanism of action of Triisopropanolamine (TIPA) pertains to its role as a chemical admixture in the cement and concrete industry. Research into its pharmacological or biological mechanism of action in the context of drug development is not prevalent in the available public literature. Therefore, this guide focuses exclusively on its well-documented industrial applications.

Introduction

This compound (TIPA), a tertiary alkanolamine, is a versatile chemical compound used in a multitude of industrial applications. It serves as an emulsifier, stabilizer, neutralizer, and chemical intermediate.[1] However, its most significant and well-researched application is in the cement and concrete industry, where it functions as a grinding aid and a strength-enhancing agent.[2][3] TIPA is particularly noted for its ability to increase both the early and late-stage compressive strength of cementitious materials.[4][5] This document provides an in-depth technical overview of the core mechanisms by which TIPA influences the properties of these materials, supported by quantitative data and experimental methodologies.

Core Mechanism of Action in Cementitious Materials

The efficacy of TIPA as a cement admixture stems from a combination of chemical interactions that influence the hydration process of Portland cement. The main components of Portland cement clinker include tricalcium silicate (B1173343) (C₃S), dicalcium silicate (C₂S), tricalcium aluminate (C₃A), and tetracalcium aluminoferrite (C₄AF).[5] TIPA's mechanism primarily involves the chelation of metal ions, which in turn accelerates the hydration of these clinker phases.

Chelation of Iron and Aluminum Ions

The most critical aspect of TIPA's mechanism is its ability to chelate trivalent iron (Fe³⁺) and aluminum (Al³⁺) ions, particularly from the ferrite (B1171679) (C₄AF) phase, at the high pH typical of cement pore solutions.[2]

-

Action on the Ferrite Phase (C₄AF): During the initial hydration of cement, a passivating, iron-rich layer can form on the surface of the clinker particles.[2] This layer, often composed of iron hydroxides, acts as a barrier, hindering the access of water and slowing the hydration of the underlying silicate phases (C₃S and C₂S), which are the primary contributors to strength.

-

TIPA's Role: TIPA complexes with the Fe³⁺ ions, solubilizing them and preventing the formation of this protective barrier.[2] By disrupting this layer, TIPA facilitates the transport of iron away from the particle surface, thereby exposing fresh surfaces of the silicate and aluminate phases for continued and accelerated hydration.[2] This sustained hydration process leads to a more complete reaction of the cement components and the formation of a denser microstructure.[4][6][7]

Acceleration of Cement Hydration

By preventing passivation, TIPA indirectly but significantly accelerates the hydration of all major clinker phases.

-

Heat of Hydration: Isothermal calorimetry studies show that TIPA shortens the induction period and advances the acceleration period of cement hydration. It increases both the maximum heat release rate and the cumulative heat released over time, confirming an overall acceleration of the hydration reactions.[6][7]

-

Formation of Hydration Products: The accelerated hydration leads to an increased formation of key binding products, such as calcium silicate hydrate (B1144303) (C-S-H) gels and calcium hydroxide (B78521) (Ca(OH)₂).[6][7] TIPA also promotes the formation of ettringite (AFt) from the hydration of the C₄AF phase.[4] These products fill the pore space within the cement paste, leading to a denser and stronger final material.[8]

The proposed chemical mechanism is visualized in the diagram below.

Quantitative Data Summary

The following tables summarize the key quantitative data related to TIPA's properties and its effects on cement.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₂₁NO₃ | [2] |

| Molecular Weight | 191.27 g/mol | [2] |

| Appearance | White solid or colorless to yellow liquid | [2][9] |

| Melting Point | 45 - 52 °C | [2][6] |

| Boiling Point | ~305 °C | [9] |

| Density | ~1.0 g/cm³ | [2] |

| Flash Point | 160 °C | [6] |

| Water Solubility | Soluble / Miscible | [2][9] |

| pKa | 8.06 (tertiary amine) | [2] |

| log Kow | -0.015 | [2] |

Table 2: Toxicological Data for this compound

| Test | Species | Value | Source |

| LD₅₀ (Oral) | Rat | 4,000 - 6,500 mg/kg | [10][11] |

| LD₅₀ (Dermal) | Rabbit | >5,000 mg/kg | [10][11] |

Table 3: Performance Enhancement in Cementitious Materials

| Parameter | Effect of TIPA Addition | Source |

| Compressive Strength (1-day) | Up to 24.21% increase (with TEA) | [2] |

| Compressive Strength (3-day) | Up to 179% of control (at 5°C) | [7] |

| Compressive Strength (7-day) | Significant increase reported | [4] |

| Compressive Strength (28-day) | Approx. 10% average enhancement | [12] |

| Cumulative Heat Release (12h) | Up to 73% increase (at 5°C) | [7] |

| Cumulative Heat Release (7-day) | Up to 38% increase (at 5°C) | [7] |

Experimental Protocols for Evaluation

The investigation of TIPA's mechanism of action on cement relies on a suite of standardized materials science techniques. A typical experimental workflow is outlined below.

Sample Preparation

-

Materials: Procure Ordinary Portland Cement (OPC), TIPA solution, standardized sand (for mortar), and deionized water.

-

Mixing: Prepare cement paste (cement and water) or mortar (cement, sand, and water) samples. A control sample without TIPA is made, alongside samples with varying dosages of TIPA (e.g., 0.01% to 0.1% by weight of cement).

-

Casting: Cast the fresh paste or mortar into molds of specific dimensions required for subsequent tests (e.g., cubes for compressive strength, vials for calorimetry).

-

Curing: Cure the samples under controlled conditions (e.g., >95% relative humidity, 20°C) for specified durations (e.g., 1, 3, 7, 28 days).

Key Analytical Experiments

-

Isothermal Calorimetry:

-

Protocol: Immediately after mixing, a precise amount of fresh cement paste is sealed in an ampoule and placed into an isothermal calorimeter. The heat flow from the sample is recorded continuously for several days. This data reveals the rate and total heat of hydration.[13]

-

-

Compressive Strength Testing:

-

X-Ray Diffraction (XRD) Analysis:

-

Protocol: At each curing age, hydration is stopped by solvent exchange (e.g., with isopropanol) and drying. The hardened paste is ground into a fine powder. The powder is analyzed using an X-ray diffractometer to identify the crystalline phases present and monitor the consumption of clinker phases and the formation of hydration products.

-

-

Thermogravimetric Analysis (TGA):

-

Protocol: A small amount of the powdered, hydration-stopped sample is heated at a constant rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).[13] The mass loss at specific temperature ranges is measured to quantify the amount of chemically bound water and the content of specific hydrates like calcium hydroxide.

-

-

Scanning Electron Microscopy (SEM):

-

Protocol: Small, fractured pieces of the hardened cement paste from each curing age are mounted on stubs and sputter-coated with a conductive material (e.g., gold). The samples are then imaged in a scanning electron microscope to visually inspect the microstructure, morphology of hydration products, and pore structure.

-

The logical flow of these experimental protocols is depicted in the following diagram.

Conclusion

The mechanism of action of this compound in its primary industrial application—as a cement admixture—is a complex interplay of surface chemistry and coordination chemistry. By effectively chelating iron ions, TIPA prevents the passivation of cement grains, leading to a more complete and accelerated hydration of the silicate and aluminate phases. This results in the formation of a denser microstructure, which is the fundamental reason for the observed enhancement in the compressive strength of cement and concrete. The experimental protocols detailed herein provide a robust framework for researchers to further investigate and optimize the performance of TIPA and other alkanolamine-based admixtures in construction materials.

References

- 1. youtube.com [youtube.com]

- 2. storage.googleapis.com [storage.googleapis.com]

- 3. Application of this compound in Cement Concrete - SHIJIAZHUANG CITY HORIZON CHEMICAL INDUSTRY CO.,LTD [horizonadmixtures.com]

- 4. researchgate.net [researchgate.net]

- 5. How Does this compound (TIPA) Affect Portland Mineral Cement - SHIJIAZHUANG CITY HORIZON CHEMICAL INDUSTRY CO.,LTD [horizonadmixtures.com]

- 6. Effect of this compound on the Compressive Strength and Early Hydration of Cement at Low Temperature [journal.hep.com.cn]

- 7. researchgate.net [researchgate.net]

- 8. The influence of this compound on the hydration and microstructure of cement/fly-ash systems during steam curing - Cement Lime Gypsum [zkg.de]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. irjweb.com [irjweb.com]

- 12. Interactive Effects of Admixtures on the Compressive Strength Development of Portland Cement Mortars [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. peri.education [peri.education]

- 15. rjwave.org [rjwave.org]

An In-depth Technical Guide to the Spectroscopic Analysis of Triisopropanolamine Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to analyze triisopropanolamine (TIPA) complexes. It is designed to furnish researchers, scientists, and professionals in drug development with the necessary details to understand and apply these methods for the characterization of TIPA-based compounds. This document outlines experimental protocols, presents quantitative data in accessible formats, and includes visualizations of experimental workflows.

Introduction to this compound and its Complexes

This compound (TIPA) is a tertiary amine with three hydroxyl groups, making it an effective chelating agent capable of forming stable complexes with a variety of metal ions. These complexes have found applications in diverse fields, including as catalysts, in materials science, and potentially in pharmaceuticals. The coordination of TIPA to a metal center can be finely tuned by reaction conditions, leading to complexes with varying geometries and properties. Spectroscopic analysis is paramount in elucidating the structure, bonding, and electronic properties of these complexes.

General Workflow for Spectroscopic Analysis

The characterization of this compound complexes typically follows a systematic workflow involving synthesis followed by a suite of spectroscopic analyses. Each technique provides unique insights into the molecular structure and properties of the complex.

Synthesis of this compound Metal Complexes

The synthesis of TIPA metal complexes is a crucial first step. A general procedure involves the reaction of a metal salt with TIPA in a suitable solvent.

Experimental Protocol: General Synthesis of a TIPA-Metal Complex [1][2]

-

Dissolution of Metal Salt: Dissolve the metal salt (e.g., CuCl₂, CoCl₂, Zn(NO₃)₂, FeCl₃) in a suitable solvent, such as ethanol (B145695) or methanol, with gentle heating and stirring.[1]

-

Addition of TIPA: In a separate flask, dissolve this compound in the same solvent.

-

Reaction: Slowly add the TIPA solution to the metal salt solution while stirring. The molar ratio of metal to ligand can be varied to obtain different complex stoichiometries.

-

Reflux: Heat the reaction mixture to reflux for a specified period (typically 1-4 hours) to ensure the completion of the reaction.[2]

-

Isolation: Allow the mixture to cool to room temperature. The resulting precipitate, if formed, is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried in a desiccator. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex, which is useful for confirming complex formation and investigating the coordination environment of the metal ion.

Experimental Protocol: UV-Vis Analysis of TIPA Complexes [2]

-

Sample Preparation: Prepare a dilute solution of the TIPA complex in a suitable solvent (e.g., ethanol, methanol, or water) of known concentration. The solvent should be transparent in the wavelength range of interest.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer.

-

Data Acquisition: Record the absorbance spectrum over a specific wavelength range (typically 200-800 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Table 1: Representative UV-Vis Spectral Data for TIPA-Metal Complexes

| Complex | Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Reference |

| Cu(II)-TIPA | Ethanol | 647 | Data not available | [3] |

| Co(II)-TIPA | Ethanol | 505, 645 | Data not available | [4] |

| Ni(II)-TIPA | Ethanol | 654, 721 | Data not available | [5] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the complex and to determine how the ligand coordinates to the metal ion. Changes in the vibrational frequencies of the O-H and C-N bonds of TIPA upon complexation provide evidence of coordination.

Experimental Protocol: FT-IR Analysis of Solid TIPA Complexes [6][7][8]

-

Sample Preparation (KBr Pellet Method): [6][8]

-

Thoroughly grind 1-2 mg of the solid TIPA complex with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Sample Preparation (ATR Method): [7]

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean, empty ATR crystal.

-

Sample Spectrum: Place the KBr pellet in the sample holder or the sample on the ATR crystal and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Compare the spectrum of the complex to that of free TIPA. Look for shifts in the vibrational bands of the hydroxyl (-OH) and amine (C-N) groups, and the appearance of new bands corresponding to metal-ligand (M-O and M-N) vibrations.

Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹) for TIPA and its Complexes

| Functional Group | Free TIPA | TIPA Complex | Change upon Complexation | Reference |

| ν(O-H) | ~3300-3400 (broad) | Shifted to lower or higher frequency | Indicates coordination of hydroxyl group | [9] |

| ν(C-N) | ~1030 | Shifted | Indicates coordination of the nitrogen atom | [9] |

| ν(M-O) | - | ~400-600 | Appearance of new band | [8] |

| ν(M-N) | - | ~400-500 | Appearance of new band | [8] |

Note: The exact positions of the vibrational bands will vary depending on the specific metal ion and the geometry of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of diamagnetic TIPA complexes in solution. ¹H and ¹³C NMR provide information on the connectivity and chemical environment of the atoms in the TIPA ligand upon coordination.

Experimental Protocol: NMR Analysis of TIPA Complexes [10][11][12]

-

Sample Preparation: Dissolve an appropriate amount of the diamagnetic TIPA complex (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[12] The solution should be free of particulate matter.[11]

-

Internal Standard: Add a small amount of a reference compound, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and/or ¹³C NMR spectra. Important parameters to set include the number of scans, relaxation delay, and pulse width.

-

Data Analysis: Analyze the chemical shifts (δ), signal integrations, and coupling patterns (multiplicity) to determine the structure of the complex. Coordination to a metal ion typically results in shifts in the signals of the protons and carbons of the TIPA ligand compared to the free ligand.

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Changes in TIPA upon Complexation

| Nucleus | Free TIPA (approx. δ, ppm) | TIPA Complex (expected change) | Rationale | Reference |

| ¹H (CH₂) | ~2.5-3.0 | Downfield or upfield shift | Change in electronic environment upon N-coordination | [13] |

| ¹H (CH) | ~3.8-4.2 | Downfield or upfield shift | Change in electronic environment upon O-coordination | [13] |

| ¹H (OH) | Variable | May broaden or shift significantly | Involvement in coordination and/or hydrogen bonding | [13] |

| ¹³C (CH₂) | ~55-60 | Downfield or upfield shift | Change in electronic environment upon N-coordination | [13] |

| ¹³C (CH) | ~65-70 | Downfield or upfield shift | Change in electronic environment upon O-coordination | [13] |

Note: Specific NMR data for TIPA complexes is scarce in the publicly available literature. The expected changes are based on general principles of coordination chemistry.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the TIPA complex and to obtain information about its structure through fragmentation analysis.

Experimental Protocol: Mass Spectrometry Analysis of TIPA Complexes

-

Sample Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable complexes, gas chromatography-mass spectrometry (GC-MS) can be used. For non-volatile or thermally sensitive complexes, soft ionization techniques such as electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) are preferred.

-

Ionization: Ionize the sample using the chosen method.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate a mass spectrum.

-

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight of the complex. For tandem mass spectrometry (MS/MS), select the molecular ion and induce fragmentation. Analyze the fragmentation pattern to deduce the structure of the complex.

Table 4: Potential Fragmentation Patterns for TIPA-Metal Complexes in Mass Spectrometry

| Fragment Ion | Proposed Structure/Loss | Significance | Reference |

| [M - H₂O]⁺ | Loss of a water molecule | Indicates the presence of hydroxyl groups | [14] |

| [M - C₃H₇O]⁺ | Loss of an isopropoxy radical | Fragmentation of the TIPA ligand | [15] |

| [M - TIPA]⁺ | Loss of the entire TIPA ligand | Indicates a labile metal-ligand bond | [15] |

| [Metal]⁺ | Bare metal ion | Complete fragmentation of the complex | [15] |

Note: The specific fragmentation pattern will depend on the metal ion, the overall structure of the complex, and the ionization technique used.

Visualization of Experimental Concepts

The following diagrams illustrate key concepts in the spectroscopic analysis of TIPA complexes.

Conclusion

The spectroscopic analysis of this compound complexes is a multi-faceted process that relies on the synergistic use of various techniques. UV-Vis, FT-IR, NMR, and Mass Spectrometry each provide critical pieces of information that, when combined, allow for a thorough characterization of the synthesis and structure of these important compounds. This guide provides the foundational knowledge and protocols for researchers to confidently apply these methods in their work. Further research is needed to populate the spectroscopic databases with more specific data on a wider range of TIPA complexes.

References

- 1. scribd.com [scribd.com]

- 2. kbcc.cuny.edu [kbcc.cuny.edu]

- 3. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Spectroscopic and Nonlinear Optical Properties, and Antimicrobial Activity of Cu(II), Co(II), and Ni(II) Complexes: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eng.uc.edu [eng.uc.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. How Do You Prepare Samples For Ftir Analysis? A Step-By-Step Guide To Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 9. researchgate.net [researchgate.net]

- 10. nmr-bio.com [nmr-bio.com]

- 11. How to make an NMR sample [chem.ch.huji.ac.il]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. N-Based Polydentate Ligands and Corresponding Zn(II) Complexes: A Structural and Spectroscopic Study | MDPI [mdpi.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Triisopropanolamine in Sol-Gel Synthesis of Metal Oxides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sol-gel process is a versatile and widely utilized method for synthesizing metal oxide nanoparticles with controlled size, morphology, and purity. The ability to tailor the properties of these materials is critical for their application in diverse fields, including catalysis, electronics, and drug delivery. A key strategy for achieving this control is the use of chelating agents to modulate the hydrolysis and condensation rates of metal precursors. This technical guide provides a comprehensive overview of the role of triisopropanolamine (TIPA) as a complexing and stabilizing agent in the sol-gel synthesis of various metal oxides. It details the underlying chemical mechanisms, provides exemplary experimental protocols, and summarizes the impact of TIPA on the physicochemical properties of the resulting materials.

Introduction to Sol-Gel Synthesis and the Role of Chelating Agents

The sol-gel process is a wet-chemical technique that involves the evolution of a colloidal suspension (sol) into a gelatinous network (gel).[1] This transformation is driven by two primary reactions:

-

Hydrolysis: Metal precursors, typically metal alkoxides (M(OR)n), react with water to form hydroxylated species.

-

Condensation: The hydroxylated intermediates react with each other or with remaining alkoxide groups to form metal-oxygen-metal (M-O-M) or metal-hydroxide-metal (M-OH-M) bonds, leading to the formation of a three-dimensional network.[2]

The kinetics of these reactions significantly influence the structure and properties of the final metal oxide. Rapid and uncontrolled hydrolysis and condensation often lead to the precipitation of large, agglomerated particles with poor homogeneity.[3]

Chelating agents are organic ligands that can form stable complexes with metal ions, effectively reducing their reactivity.[4] By coordinating with the metal center, these agents can sterically hinder the approach of water molecules, thereby slowing down the hydrolysis rate. This controlled hydrolysis and subsequent condensation allow for more ordered growth of the oxide network, resulting in smaller, more uniform nanoparticles with higher surface areas.[5]

This compound (TIPA) as a Chelating Agent

This compound [N(CH₂CH(OH)CH₃)₃] is a tridentate alkanolamine that can act as an effective chelating agent in sol-gel synthesis. Its three hydroxyl groups and the central nitrogen atom can coordinate with a metal ion, forming a stable chelate ring. This complexation modifies the coordination sphere of the metal precursor, leading to a more controlled and predictable sol-gel transition.

The primary functions of TIPA in the sol-gel process include:

-

Stabilizer: TIPA prevents the premature precipitation of metal hydroxides by forming soluble complexes with the metal precursors.

-

Hydrolysis Moderator: By chelating the metal ion, TIPA reduces the number of available sites for hydrolysis, thus slowing down the reaction rate.

-

Morphology Director: The presence of TIPA can influence the growth habit of the metal oxide crystals, leading to different particle shapes and sizes.

Mechanism of TIPA in Sol-Gel Synthesis

The mechanism of TIPA's action in the sol-gel process can be broken down into the following key steps, as illustrated in the signaling pathway diagram below. Initially, the metal alkoxide precursor is dissolved in a suitable solvent. Upon the addition of TIPA, a chelation reaction occurs where TIPA coordinates with the metal center, replacing one or more of the alkoxide groups. This newly formed TIPA-metal complex exhibits reduced reactivity towards water.

During the hydrolysis step, water molecules slowly hydrolyze the remaining alkoxide groups on the TIPA-metal complex. This is followed by a controlled condensation of the hydrolyzed intermediates, leading to the gradual formation of a stable sol of metal oxide nanoparticles. The TIPA molecules can remain coordinated to the surface of the growing particles, preventing their aggregation. Finally, a heat treatment (calcination) is typically employed to remove the organic components, including TIPA, and to promote the crystallization of the final metal oxide product.

Experimental Protocols

While specific protocols vary depending on the desired metal oxide and its intended application, a general experimental workflow for the sol-gel synthesis of metal oxides using TIPA as a chelating agent is presented below. This is followed by specific examples for ZnO, TiO₂, and Al₂O₃.

Synthesis of ZnO Nanoparticles

While direct protocols using TIPA are scarce, the use of the similar alkanolamine, triethanolamine (B1662121) (TEA), is well-documented and provides a strong model.

-

Precursor Solution: Dissolve zinc acetate (B1210297) dihydrate in ethanol (B145695).

-

Chelation: Add triethanolamine (TEA) to the solution with a molar ratio of TEA to zinc acetate typically ranging from 1:1 to 2:1. Stir until a clear and homogeneous solution is obtained.

-

Hydrolysis: No additional water is typically needed as the water of hydration from the zinc acetate is often sufficient to initiate hydrolysis.

-

Aging: The solution is aged at room temperature for 24 hours to allow for gel formation.

-

Drying: The gel is dried in an oven at 100 °C for 12 hours.

-

Calcination: The resulting powder is calcined at a temperature between 400 °C and 600 °C for 2-4 hours to obtain crystalline ZnO nanoparticles.

Synthesis of TiO₂ Nanocomposites

In some applications, TIPA has been used as a precursor itself to form a titanatrane complex, which is then used in the sol-gel synthesis.

-

Precursor Solution: Titanium(IV) isopropoxide is reacted with this compound in a 1:1 molar ratio in an ethanol solvent under reflux to form a titanium-triisopropanolamine complex.

-

Hydrolysis: A mixture of ethanol and water is added dropwise to the precursor solution under vigorous stirring to initiate hydrolysis and condensation.

-

Gelation and Aging: The solution is stirred until a gel is formed and then aged for 24-48 hours.

-

Drying: The gel is dried at 80-120 °C.

-

Calcination: The dried powder is calcined at 400-600 °C to yield TiO₂ nanoparticles.

Synthesis of Al₂O₃ Aerogels

TIPA has been utilized in the synthesis of alumina (B75360) gels, which are then processed into aerogels.[6]

-

Precursor Formation: Alumatrane is synthesized from the reaction of aluminum hydroxide (B78521) and this compound.[6]

-

Sol Formation: The alumatrane precursor is dissolved in an alcoholic solvent.[6]

-

Gelation: The sol is hydrolyzed by the addition of water, with the gel time being dependent on the pH and temperature.[6]

-

Supercritical Drying: The wet gel is subjected to supercritical drying to produce a low-density Al₂O₃ aerogel.[6]

Impact of TIPA on Metal Oxide Properties

The addition of TIPA as a chelating agent can have a significant impact on the physicochemical properties of the resulting metal oxide nanoparticles. The following table summarizes the expected effects based on the literature for TIPA and analogous alkanolamines.

| Property | Effect of TIPA Addition | Rationale |

| Particle Size | Decrease | TIPA controls the hydrolysis and condensation rates, leading to the formation of more numerous, smaller nuclei rather than the growth of fewer, larger particles. |

| Particle Size Distribution | Narrower | The controlled reaction kinetics result in a more uniform nucleation and growth process. |

| Surface Area | Increase | Smaller particle sizes inherently lead to a higher overall surface area. |

| Crystallinity | Can be influenced | TIPA can affect the crystallization temperature and the resulting crystal phase. The removal of the organic ligand during calcination can also influence the final crystal structure. |

| Morphology | Can be modified | The selective adsorption of TIPA onto different crystal faces can direct the growth of the nanoparticles, leading to various morphologies such as nanorods or nanoplatelets. |

| Thermal Stability | May be altered | The presence of residual TIPA or its decomposition products can affect the thermal stability and phase transition temperatures of the metal oxide. |

Conclusion

This compound is a valuable tool in the arsenal (B13267) of materials scientists for the controlled synthesis of metal oxide nanoparticles via the sol-gel method. By acting as a chelating agent, TIPA effectively moderates the hydrolysis and condensation of metal precursors, enabling the production of smaller, more uniform nanoparticles with high surface areas. While detailed, comparative quantitative data on the effects of TIPA across a wide range of metal oxides remains an area for further research, the principles outlined in this guide provide a solid foundation for its application. The ability to fine-tune the properties of metal oxides through the judicious use of additives like TIPA will continue to be a critical factor in the development of advanced materials for a wide array of technological and biomedical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 3. silverstripe.fkit.hr [silverstripe.fkit.hr]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] A Brief Review on the Use of Chelation Agents in Sol-gel Synthesis with Emphasis on β-Diketones and β-Ketoesters | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Triisopropanolamine (TIPA) as a pH Buffer in Biological Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While triisopropanolamine (TIPA) is used in various industrial applications as a neutralizing and buffering agent, its use as a primary pH buffer in biological assays is not well-documented in scientific literature. This guide provides the available information on TIPA and, for comparative and practical purposes, includes detailed information on the closely related compound, triethanolamine (B1662121) (TEA), which is more commonly referenced in the context of biological buffers. The structural and chemical similarities between TIPA and TEA may offer some transferable insights, but direct extrapolation of protocols and performance should be done with caution.

Introduction to this compound (TIPA)

This compound is a tertiary amine and an amino alcohol. Its chemical structure consists of a central nitrogen atom bonded to three isopropanol (B130326) groups.

Chemical and Physical Properties:

| Property | Value |

| Chemical Formula | C₉H₂₁NO₃ |

| Molecular Weight | 191.27 g/mol |

| pKa (25°C) | 8.06[1] |

| Appearance | White solid with a slight ammonia-like odor[2] |

| Solubility | Soluble in water |

The pKa of 8.06 suggests that TIPA could theoretically provide effective buffering capacity in the pH range of approximately 7.0 to 9.0, which is relevant for many biological reactions.

TIPA in Biological Systems: Available Data

Scientific literature on the specific use of TIPA as a primary buffer in biological assays is sparse. The available information primarily pertains to its industrial applications and some toxicological studies.

-

Toxicity and Safety: TIPA is considered irritating to the eyes, skin, and respiratory tract[2]. Studies on its chronic exposure in laboratory animals have been conducted in the context of its potential for endogenous synthesis of N-nitroso compounds[2]. It is recommended that TIPA not be used in products containing N-nitrosating agents[2].

-

Use as a Neutralizing Agent: TIPA is used to neutralize acidic components in some herbicide formulations[2]. This demonstrates its capacity to control pH in chemical mixtures.

Due to the limited data on its performance, compatibility with enzymes and cells, and potential for interference in biological assays, the use of TIPA as a pH buffer in a research or drug development setting would require extensive in-house validation.

Triethanolamine (TEA) as a More Common Biological Buffer

Given the scarcity of data on TIPA, this guide will now focus on the related compound, triethanolamine (TEA), for which more information is available regarding its use as a biological buffer. TEA is also a tertiary amine and a triol, with a pKa of 7.76 at 25°C, providing an effective buffering range of pH 7.0 to 8.5[3].

The following table summarizes and compares the properties of TIPA, TEA, and the widely used biological buffer, Tris.

| Property | This compound (TIPA) | Triethanolamine (TEA) | Tris(hydroxymethyl)aminomethane (Tris) |

| pKa (25°C) | 8.06 | 7.76[3] | 8.06[3] |

| Effective Buffering Range | ~ pH 7.1 - 9.1 | pH 7.0 - 8.5[3] | pH 7.0 - 9.0[3] |

| Molecular Weight | 191.27 g/mol | 149.19 g/mol [3] | 121.14 g/mol |

| Notes | Limited data in biological assays. | Can act as a complexing agent for some metal ions[3]. | A primary amine that can react with certain reagents[3]. |

The following protocols are adapted for TEA and provide a starting point for researchers considering the use of amine-based buffers.

Protocol 1: Preparation of 1 M Triethanolamine (TEA) Stock Solution (pH 8.0)

This protocol outlines the steps to prepare a 1 M stock solution of TEA buffer.

Materials:

-

Triethanolamine (liquid)

-

Concentrated Hydrochloric acid (HCl)

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Graduated cylinders and beakers

Procedure:

-

In a chemical fume hood, add approximately 800 mL of deionized water to a 1 L beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Slowly add 132.7 mL of Triethanolamine to the water while stirring[3].

-

Allow the solution to mix thoroughly.

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Slowly add concentrated HCl to the solution while continuously monitoring the pH. Caution: This reaction is exothermic.

-

Continue adding HCl dropwise until the pH of the solution reaches 8.0.

-

Transfer the solution to a 1 L graduated cylinder and adjust the final volume to 1 L with deionized water.

-

Store the 1 M TEA stock solution at room temperature.

Protocol 2: Alkaline Phosphatase (AP) Enzyme Kinetic Assay Using TEA Buffer

This protocol describes a colorimetric assay to measure the activity of alkaline phosphatase using a TEA buffer system.

Materials:

-

1 M Triethanolamine (TEA) Assay Buffer (see preparation below)

-

0.67 M p-Nitrophenyl phosphate (B84403) (pNPP) solution (substrate)

-

Alkaline Phosphatase (AP) enzyme solution

-

Spectrophotometer

-

Cuvettes

-

37°C water bath

Procedure:

Part A: Preparation of 1.0 M Triethanolamine Assay Buffer (pH 9.8 at 37°C)

-

To 900 mL of deionized water, add 132.7 mL of Triethanolamine[3].

-

Add 0.5 mL of 1 M MgCl₂ solution[3].

-

Place the solution in a 37°C water bath and adjust the pH to 9.8 with HCl[3].

-

Bring the final volume to 1 L with deionized water[3].

Part B: Enzyme Assay

-

Prepare the Reaction Mixture: In a cuvette, combine 3.0 mL of the 1.0 M Triethanolamine Assay Buffer and 0.1 mL of the 0.67 M pNPP solution[3].

-

Temperature Equilibration: Incubate the cuvette in the spectrophotometer at 37°C to allow the temperature to equilibrate[3].

-

Enzyme Preparation: Prepare a dilute solution of Alkaline Phosphatase in cold 0.1 M TEA-HCl buffer (pH 7.6) to achieve a final concentration in the assay that produces a linear rate of absorbance change[3].

-

Initiate the Reaction: Initiate the reaction by adding 0.1 mL of the diluted enzyme solution to the cuvette[3].

-

Measurement: Immediately mix the contents of the cuvette by gentle inversion and measure the increase in absorbance at 405 nm over a period of 5 minutes, taking readings at regular intervals (e.g., every 30 seconds)[3].

Part C: Data Analysis

-

Plot the absorbance at 405 nm against time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔA/min)[3].

-

Calculate the enzyme activity using the molar extinction coefficient of p-nitrophenol.

Mandatory Visualizations

The following diagrams illustrate the general workflows described in the experimental protocols.

Caption: Workflow for preparing a 1M TEA buffer solution.

Caption: Workflow for an enzyme kinetic assay using TEA buffer.

Conclusion and Recommendations

This compound (TIPA) is not a commonly used or well-characterized buffer in biological assays, and there is a significant lack of published data and protocols for its use in this context. Researchers and drug development professionals should exercise caution and perform extensive validation before employing TIPA as a primary pH buffer.

The closely related compound, triethanolamine (TEA), has seen more application in biological systems, and the provided protocols for TEA can serve as a starting point for developing assays with amine-based buffers. However, the differences in pKa and chemical structure between TIPA and TEA mean that direct substitution is not recommended without thorough optimization and validation.

For most biological applications, it is advisable to use well-established and extensively documented buffers such as Tris, HEPES, or phosphate buffers, for which a wealth of data on their performance, limitations, and compatibility with various assays is available.

References

The Role of Triisopropanolamine in Directed Synthesis of Porous Crystalline Materials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the inquiry specified the role of triisopropanolamine (TIPA) in the directed synthesis of Metal-Organic Frameworks (MOFs), a comprehensive review of the scientific literature reveals a notable scarcity of research on this specific topic. The use of this compound as a modulator or structure-directing agent in MOF synthesis is not well-documented. However, this compound plays a significant and well-established role as an organic structure-directing agent (SDA), or template, in the synthesis of another important class of porous crystalline materials: zeolites and aluminophosphates. This technical guide will, therefore, focus on the role of this compound in the synthesis of these materials, providing an in-depth overview of its function, experimental protocols, and the impact on material properties. The principles and mechanisms described herein may offer valuable insights for potential applications in the field of MOFs.

Introduction to this compound as a Structure-Directing Agent

This compound (TIPA) is a tertiary alkanolamine with the chemical formula N(CH₂CH(OH)CH₃)₃. Its branched, bulky, and flexible structure, coupled with the presence of hydroxyl groups and a central nitrogen atom, allows it to act as a template or structure-directing agent in the hydrothermal synthesis of microporous crystalline materials. In this role, TIPA molecules organize the inorganic precursors (such as silica, alumina, and phosphate) in the synthesis gel, directing the formation of specific framework topologies and pore architectures. Upon crystallization, the organic TIPA molecules are occluded within the inorganic framework's channels and cages. Subsequent calcination removes the organic template, leaving behind a porous crystalline material with a defined pore structure.

The primary functions of this compound in this context include:

-

Templating: Directing the assembly of inorganic building units to form a specific framework topology.

-

Space-filling: Occupying the void space within the forming crystalline structure, preventing collapse and defining the pore volume.

-

pH modulation: The basic nature of the amine group can influence the pH of the synthesis gel, which is a critical parameter for crystallization.

-

Control of Crystal Morphology and Size: The presence and concentration of TIPA can influence the nucleation and growth rates of crystals, thereby affecting their final size and shape.

Mechanism of Structure Direction

The precise mechanism by which this compound directs the formation of specific zeolite or aluminophosphate frameworks is complex and involves a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces. The protonated form of TIPA can interact with anionic inorganic species in the synthesis gel, while the hydroxyl groups can form hydrogen bonds with the developing framework. The size and shape of the TIPA molecule are crucial in determining the dimensions of the resulting pores and channels.

Triisopropanolamine as a Capping Agent for Quantum Dots: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the role of trialkanolamines, with a specific focus on triisopropanolamine (TIPA), as capping agents in the synthesis of quantum dots (QDs). While triethanolamine (B1662121) (TEA) has been successfully used to stabilize quantum dots, the use of TIPA is a novel approach with the potential for unique advantages owing to its distinct molecular structure. This document provides a comprehensive overview of the synthesis, characterization, and potential properties of trialkanolamine-capped quantum dots, offering a foundation for researchers and professionals in nanotechnology and drug development.

Introduction to Capping Agents in Quantum Dot Synthesis

Quantum dots are semiconductor nanocrystals that exhibit quantum mechanical properties. Their small size, typically between 2 and 10 nanometers, leads to quantum confinement effects, which give rise to unique optical and electronic properties.[1] A critical aspect of quantum dot synthesis is the use of capping agents. These molecules adsorb to the surface of the nanocrystal during its formation, preventing aggregation, controlling growth, and passivating surface defects.[2] The choice of capping agent is paramount as it influences the quantum dot's size, shape, stability, solubility, and quantum yield.

Trialkanolamines, such as triethanolamine (TEA) and this compound (TIPA), are a class of organic compounds containing a tertiary amine and three hydroxyl groups. Their multifunctional nature makes them promising candidates as capping agents, capable of coordinating to the quantum dot surface through both the nitrogen and oxygen atoms.

Triethanolamine (TEA) as a Capping Agent: An Established Example

The use of triethanolamine as a capping agent has been demonstrated in the synthesis of cadmium selenide (B1212193) (CdSe) and zinc oxide (ZnO) quantum dots.[3][4] Understanding the synthesis and properties of TEA-capped QDs provides a valuable baseline for exploring the potential of TIPA.

Experimental Protocol for TEA-Capped CdSe Quantum Dots

A common method for the synthesis of TEA-capped CdSe quantum dots is the chemical bath deposition (CBD) method.[3]

Materials:

-

Cadmium Acetate (B1210297) [Cd(CH₃COO)₂]

-

Sodium Selenosulfate (Na₂SeSO₃)

-

Triethanolamine (TEA) [N(CH₂CH₂OH)₃]

-

Ammonia (B1221849) solution (NH₃)

-

Deionized water

Procedure:

-

Preparation of Sodium Selenosulfate Solution: A 0.25 M solution of Na₂SeSO₃ is prepared by dissolving selenium powder in a sodium sulfite (B76179) solution and refluxing at 70°C in a nitrogen atmosphere for 5 hours.[5]

-

Reaction Mixture: In a typical synthesis, aqueous solutions of cadmium acetate and TEA are mixed in a beaker.

-

Initiation of Reaction: The freshly prepared sodium selenosulfate solution is added to the mixture with constant stirring.

-

pH Adjustment: The pH of the solution is adjusted using ammonia solution. The pH plays a crucial role in the reaction kinetics and the final properties of the quantum dots.[3]

-

Quantum Dot Formation: The reaction is allowed to proceed at room temperature. The formation of CdSe quantum dots is indicated by a change in the color of the solution.

-

Purification: The synthesized quantum dots are purified by precipitation, followed by washing and centrifugation to remove unreacted precursors and byproducts.

Quantitative Data for TEA-Capped CdSe Quantum Dots

The properties of TEA-capped CdSe quantum dots are highly dependent on the synthesis conditions, particularly the concentration of the cadmium precursor.

| Cadmium Acetate Concentration (M) | Average Crystallite Size (nm) | Band Gap Energy (eV) | Calculated Particle Size (nm) |

| 0.2 | 10.42 | 1.82 | 6.80 |

| 0.5 | 6.36 | 1.88 | 5.14 |

Table 1: Properties of TEA-capped CdSe quantum dots synthesized with varying concentrations of cadmium acetate. Data sourced from[5].

This compound (TIPA) as a Novel Capping Agent: A Prospective Analysis

While direct experimental data on the use of TIPA as a primary capping agent for quantum dots is limited, its chemical properties and comparisons with TEA in other fields allow for a prospective analysis of its potential.

Structural and Chemical Differences between TIPA and TEA

The primary difference between TIPA and TEA lies in the alkyl groups attached to the nitrogen atom. TIPA possesses three bulky isopropyl groups, whereas TEA has three ethyl groups. This structural variance is expected to have significant implications for its role as a capping agent.

-

Steric Hindrance: The isopropyl groups in TIPA are bulkier than the ethyl groups in TEA. This increased steric hindrance could influence the growth rate of the quantum dots, potentially leading to smaller and more uniform nanocrystals.[6]

-